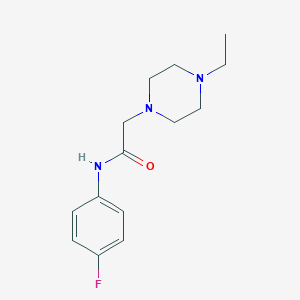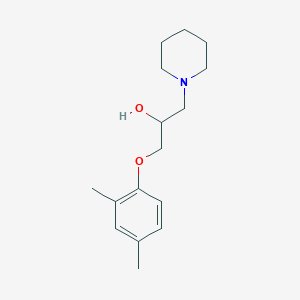![molecular formula C17H16ClN3O B259187 N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine](/img/structure/B259187.png)
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine, commonly known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential applications in cancer research and therapy.
Mécanisme D'action
AG1478 selectively targets the N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine tyrosine kinase, which is a transmembrane receptor that plays a key role in cell growth and proliferation. By inhibiting the activity of N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine, AG1478 can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
AG1478 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AG1478 is its selectivity for the N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine tyrosine kinase, which reduces the risk of off-target effects. However, AG1478 is not effective against all types of cancer, and its efficacy can vary depending on the specific cancer cell line and genetic mutations present.
Orientations Futures
There are several future directions for research on AG1478. One area of focus is the development of more potent and selective N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine inhibitors, which could improve the efficacy and reduce the side effects of cancer therapy. Another area of interest is the use of AG1478 in combination therapy with other cancer drugs, which could enhance its anti-tumor effects. Additionally, there is ongoing research on the role of N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine signaling in other diseases, such as Alzheimer's disease and diabetes, which could lead to new applications for AG1478.
Méthodes De Synthèse
AG1478 can be synthesized using a multi-step process. The first step involves the synthesis of 4-chloroaniline, which is then reacted with 4-chlorobenzaldehyde to produce 4-(4-chlorophenyl)quinazoline. This intermediate is then reacted with 2-methoxyethylamine to produce AG1478. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
AG1478 has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. AG1478 has also been studied for its potential use in combination therapy with other cancer drugs.
Propriétés
Nom du produit |
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine |
|---|---|
Formule moléculaire |
C17H16ClN3O |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-22-11-10-19-17-14-4-2-3-5-15(14)20-16(21-17)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20,21) |
Clé InChI |
ZOSIIGZBHYIOEL-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
SMILES canonique |
COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259110.png)


![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)

